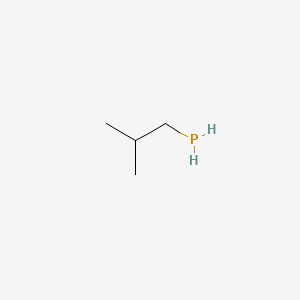

Phosphine, (2-méthylpropyl)-

Vue d'ensemble

Description

Synthesis Analysis

A Pfitzinger reaction of isatin with 2-methyl-(4-oxopent-2-yl)dialkyl(diphenyl)phosphine oxides was used to synthesize new derivatives of 4-quinolinecarboxylic acids . Another process of phosphine production by phosphate-reducing bacteria Pseudescherichia sp. SFM4 has been well studied .Molecular Structure Analysis

Phosphines are one of the few ligands that have been extensively studied over the last few decades to an extent that the systematic fine tuning of the sterics and electronics can now be achieved with certain degree of predictability .Chemical Reactions Analysis

Tertiary phosphines have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations in both racemic and enantioselective fashions . Their applications in radical generation and reactions remain relatively less explored .Physical And Chemical Properties Analysis

Phosphine (PH₃) is a colorless, flammable, and explosive gas at room temperature that smells like garlic or decaying fish . Exposure to phosphine may cause nausea, vomiting, stomach pain, diarrhea, thirst, muscle pain, difficulty breathing, and fluid in the lungs .Applications De Recherche Scientifique

Transformations de la chimie organique

Les phosphines tertiaires, telles que l'isobutylphosphine, ont été largement développées en tant que catalyseurs/réactifs organiques efficaces pour promouvoir diverses transformations organiques modernes de manière racémique et énantiosélective . Elles sont utilisées pour promouvoir des réactions radicalaires, qui sont moins explorées mais ont récemment gagné en popularité .

Génération et réactions radicalaires

Les espèces radicalaires centrées sur la phosphine, générées à partir de diverses phosphines tertiaires via des processus de transfert de charge phosphine-oxydant, une catalyse photoredox et des oxydations électrochimiques, peuvent donner lieu à de nombreux modes d'activation et réactions sans précédent . Ces espèces radicalaires offrent des approches synthétiques nouvelles et prometteuses pour des structures moléculaires difficiles .

Production de phosphine microbienne

La phosphine provient du stade biochimique de bactéries fonctionnelles qui synthétisent le pyruvate . L'agitation de la masse bactérienne agrégée et l'apport d'hydrogène pur pourraient entraîner une augmentation respective de 40 et 44% de la production de phosphine . La phosphine est produite lorsque les cellules bactériennes s'agglomèrent dans le réacteur .

Groupes bioisostères

Les acides phosphiniques et leurs dérivés, tels que l'isobutylphosphine, sont considérés comme des groupes bioisostères . Ils sont utilisés pour améliorer l'efficacité et la sélectivité ou pour modifier la sensibilité aux transformations métaboliques par modification des propriétés chimiques et physiques .

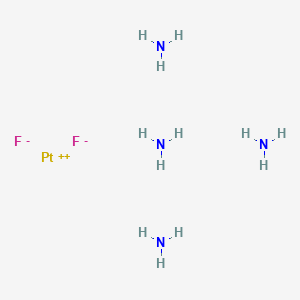

Chimie de coordination des métaux

Les phosphines sont omniprésentes dans la chimie de coordination des métaux et sous-tendent certains des catalyseurs aux métaux de transition homogènes les plus connus . Elles sont utilisées dans les interconversions de groupes fonctionnels, la synthèse d'hétérocycles, les complexes métalliques et leur application en synthèse .

Synthèse totale de produits naturels

Les phosphines, telles que l'isobutylphosphine, sont utilisées dans la synthèse totale de produits naturels . Elles sont utilisées pour promouvoir diverses transformations organiques modernes de manière racémique et énantiosélective .

Mécanisme D'action

- Specifically, it interacts with hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption .

- When osteoclasts begin to resorb bone impregnated with isobutylphosphine, the released compound impairs osteoclasts in several ways:

- Additionally, isobutylphosphine decreases osteoclast progenitor development, recruitment, and promotes osteoclast apoptosis .

- Although it inhibits bone resorption, it may indirectly affect bone formation by altering the coupling between resorption and formation .

- It also appears to have an anti-apoptotic effect on osteocytes and osteoblasts, preventing their apoptosis .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Propriétés

IUPAC Name |

2-methylpropylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11P/c1-4(2)3-5/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBIZRLVIDXDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193221 | |

| Record name | Phosphine, (2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4023-52-3 | |

| Record name | Phosphine, (2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, (2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of isobutylphosphine in materials science?

A1: Isobutylphosphine (IBP) and its derivative, tertiarybutylphosphine, have been investigated as alternative phosphorus sources in organometallic vapor phase epitaxy (OMVPE) for the growth of indium phosphide (InP) semiconductor materials. [, ] These compounds are less pyrophoric and toxic compared to phosphine, offering safety advantages. Research shows that IBP decomposes into phosphine and various organic compounds, with the generated phosphine further decomposing to provide phosphorus for InP growth. [] The resulting InP layers exhibit comparable photoluminescence and electrical properties to those grown using traditional phosphine sources. []

Q2: How is isobutylphosphine used in analytical chemistry?

A2: While isobutylphosphine itself isn't directly used, a closely related compound, tri-isobutylphosphine sulfide (Cyanex 471x), plays a significant role in analytical chemistry, particularly in silver analysis.

- Silver Preconcentration: Cyanex 471x acts as a carrier molecule in various liquid-phase microextraction techniques, selectively extracting silver from aqueous solutions. This preconcentration step allows for the detection of ultra-trace levels of silver (ng L-1 range) in complex matrices like seawater using techniques like atomic absorption spectrometry. [, , , , ]

- Nanoparticle Synthesis: Cyanex 471x facilitates the controlled synthesis of silver sulfide nanoparticles. By acting as both an extractant and a stabilizer, it enables the phase transfer of silver from aqueous solutions to an organic phase, where it reacts with a sulfur source to form nanoparticles with controlled size. []

Q3: How does the structure of tri-isobutylphosphine sulfide contribute to its effectiveness in silver extraction?

A3: Tri-isobutylphosphine sulfide exhibits a strong affinity for silver ions due to the presence of the sulfur atom. This sulfur atom acts as a soft donor ligand, forming a stable complex with the soft acceptor silver ion. The bulky isobutyl groups surrounding the phosphorus atom likely contribute to the selectivity of the extractant by hindering the complexation with other metal ions. [, ]

Q4: What are the advantages of using hollow fiber-supported liquid membranes (HF-SLM) with tri-isobutylphosphine sulfide for silver extraction?

A4: HF-SLM systems utilizing tri-isobutylphosphine sulfide offer several advantages for silver extraction:

- High Enrichment Factors: They allow for significant preconcentration of silver from large sample volumes into a small acceptor solution, enhancing sensitivity. []

- Environmental Friendliness: Compared to traditional liquid-liquid extraction, HF-SLM reduces solvent consumption and waste generation, aligning with green chemistry principles. []

- Versatility: By modifying the fiber material and extraction conditions, HF-SLM systems can be tailored for specific applications, including metal speciation studies. []

Q5: Are there any challenges associated with using tri-isobutylphosphine sulfide in silver extraction?

A5: While effective, using tri-isobutylphosphine sulfide presents some considerations:

- Optimization: Achieving optimal extraction efficiency requires careful optimization of factors like extractant concentration, sample pH, and the presence of interfering ions. [, ]

- Fiber Selection: The choice of polymeric fiber for HF-SLM significantly impacts extraction efficiency, stability, and suitability for speciation studies. []

Q6: Beyond silver, what other applications does tri-isobutylphosphine sulfide have?

A6: Research suggests tri-isobutylphosphine sulfide shows potential for the separation of other noble metals like gold and, to a lesser extent, palladium. [] This selectivity makes it a promising candidate for developing new methods for recovering and purifying precious metals.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-nitrophenyl)methyl (5R)-6-[(1R)-1-hydroxyethyl]-3-[2-[(4-nitrophenyl)methoxycarbonylamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1623519.png)

![[1-(2-Phenylethyl)piperidin-3-yl]methylamine](/img/structure/B1623525.png)

![1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone](/img/structure/B1623536.png)